molecular formula C11H8N2O2 B3090862 [2,4'-Bipyridine]-4-carboxylic acid CAS No. 1214342-58-1

[2,4'-Bipyridine]-4-carboxylic acid

Cat. No.: B3090862
CAS No.: 1214342-58-1
M. Wt: 200.19 g/mol
InChI Key: XZCBORXPZNDETL-UHFFFAOYSA-N
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Description

“[2,4’-Bipyridine]-4-carboxylic acid” is an organic compound that is a derivative of bipyridine . Bipyridine and its related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Synthesis Analysis

The synthesis of bipyridine derivatives often involves the use of homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .


Molecular Structure Analysis

The molecular structure of bipyridine derivatives is characterized by the presence of two pyridine rings. The location of the nitrogen atoms in the bipyridine structure can influence its properties. For example, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .


Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . They are also known to form various solid-state forms, including polymorphs, solvates, hydrates, or amorphous forms .


Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives can vary depending on their specific structure and the presence of substituents . For instance, the 4,4′-bipyridine anhydrate ↔ hydrate interconversion shows hardly any hysteresis and a fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

Scientific Research Applications

Solid Form Landscape and Crystal Engineering

Research on bipyridine isomers, including [2,4'-Bipyridine]-4-carboxylic acid, has significantly contributed to the field of crystal engineering. Solid form screening and crystal structure prediction for these compounds have led to the discovery of multiple solid-state forms, showcasing their utility as coformers and ligands in coordination chemistry. Such studies highlight the importance of this compound in expanding the solid form landscape, especially its ability to form diverse solvates and hydrates, which are crucial for understanding crystallization behavior and designing new materials (Braun et al., 2021).

Luminescent Probes and Bioimaging

This compound derivatives have been developed as part of novel luminescent probes for biological applications. For instance, a Ru(II) complex incorporating this moiety has been designed for the sensitive and selective detection of hypochlorous acid in living cells. Such compounds leverage the unique luminescent properties of this compound derivatives for bioimaging, demonstrating their potential in monitoring and visualizing biological processes in real-time (Zhang et al., 2013).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The synthesis and study of this compound have paved the way for advancements in coordination chemistry. This compound acts as a ligand for forming metal-containing building blocks, crucial for assembling mixed-metal framework materials. Its coordination behavior with metals like zinc and manganese elucidates its role in constructing complex structures that can be used in various applications, including catalysis and gas storage (Chen et al., 2006).

Photophysical Studies and Solar Cell Applications

Derivatives of this compound have been employed in the synthesis of organic-soluble lanthanide complexes, with significant implications for solar cell technology. These studies not only provide insights into the photophysical properties of such complexes but also highlight their potential in enhancing the performance of dye-sensitized solar cells (DSSCs). The exploration of these materials underscores the role of this compound derivatives in developing efficient and sustainable solar energy harvesting technologies (Krinochkin et al., 2019).

Environmental Remediation

Innovative uses of this compound derivatives in environmental science, particularly in the removal of toxic substances like hydrogen sulfide (H2S) from the environment, have been reported. Metal-organic frameworks (MOFs) synthesized using these compounds have shown high efficiency in capturing H2S, demonstrating their potential in addressing environmental pollution and improving air quality (Nickerl et al., 2014).

Safety and Hazards

The safety data sheet for bipyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

Recent research findings over the last 30 years have focused on metal-catalyzed cross-coupling reactions, metal-catalyzed homocoupling reactions, electrochemical methods, and other innovative techniques for the synthesis of bipyridine derivatives . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

Properties

IUPAC Name

2-pyridin-4-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBORXPZNDETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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